![molecular formula C19H19ClN4O2 B12358226 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B12358226.png)
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a pyridin-2-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione typically involves multiple steps. One common approach is the iodine-mediated electrophilic cyclization of intermediate azidomethyl-pyrazoles, followed by Suzuki cross-couplings with various boronic acids and alkylation reactions . The reaction conditions often include the use of bases such as NaHCO3 and solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can be employed to modify the chlorophenyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Copper catalysis with water as the oxygen source.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogen exchange reactions using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include various substituted pyrazolo[4,3-c]pyridines, pyridin-2-yl-methanones, and other derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential antiproliferative activity against various cancer cell lines, making it a candidate for anticancer drug development.
Material Science:
Biological Research: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione involves its interaction with specific molecular targets. The pyridine ring in the compound is known to interact with enzyme active sites, providing resonance stabilization of carbanionic intermediates . This interaction can lead to the inhibition of specific enzymes or activation of certain pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine: Similar structure but lacks the chlorophenyl group.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality.
Thieno[2,3-c]pyridine derivatives: Compounds with a similar pyridine core but different substituents.
Uniqueness
The uniqueness of 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, enhances its potential for various chemical reactions and biological interactions.
Propiedades
Fórmula molecular |
C19H19ClN4O2 |
|---|---|
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C19H19ClN4O2/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20/h2-9,12,15,18,22H,10-11H2,1H3 |
Clave InChI |
PEDANOBTFCIURA-UHFFFAOYSA-N |
SMILES canónico |
CC1C2C(CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


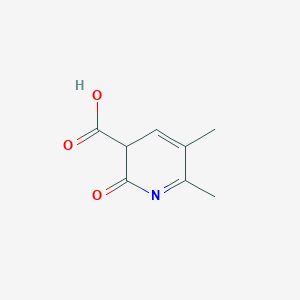
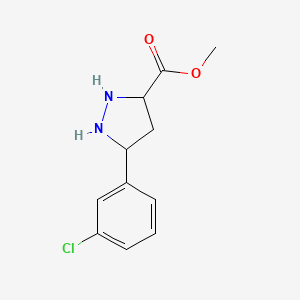
![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide;hydrochloride](/img/structure/B12358149.png)
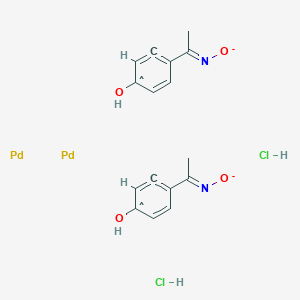
![N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B12358157.png)
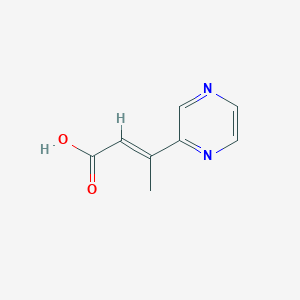
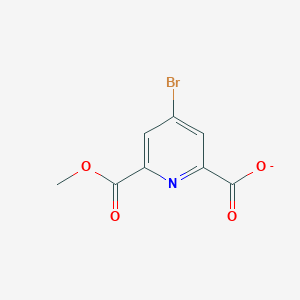
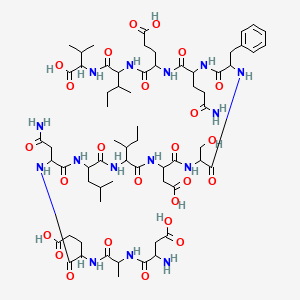

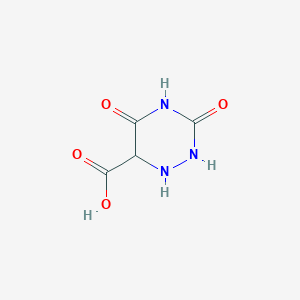
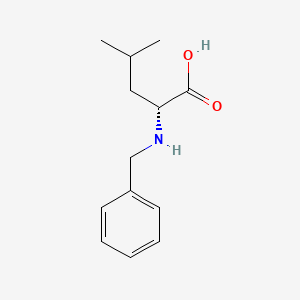
![2-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]-1,5-naphthyridine](/img/structure/B12358213.png)
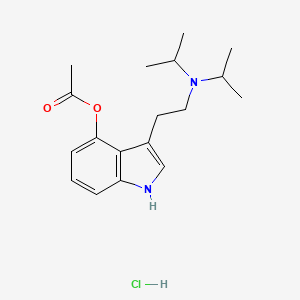
![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;hydrochloride](/img/structure/B12358223.png)
